molecular formula C14H17NO3 B5804105 2,3-dihydro-1H-inden-5-yl morpholine-4-carboxylate

2,3-dihydro-1H-inden-5-yl morpholine-4-carboxylate

Cat. No.: B5804105
M. Wt: 247.29 g/mol
InChI Key: UWPRYCXYILOQNJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-5-yl morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a 2,3-dihydro-1H-inden-5-yl group. Morpholine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2,3-dihydro-1H-inden-5-yl morpholine-4-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-inden-5-yl morpholine-4-carboxylate typically involves the reaction of 2,3-dihydro-1H-indene with morpholine-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as methanesulfonic acid, in a solvent like methanol . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-5-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-Dihydro-1H-inden-5-yl morpholine-4-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-inden-5-yl morpholine-4-carboxylate is unique due to the presence of both the indene and morpholine moieties, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydro-1H-inden-5-yl morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(15-6-8-17-9-7-15)18-13-5-4-11-2-1-3-12(11)10-13/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPRYCXYILOQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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